1-(5-Methyl-2-furyl)-2-methyl-1-propanol

Description

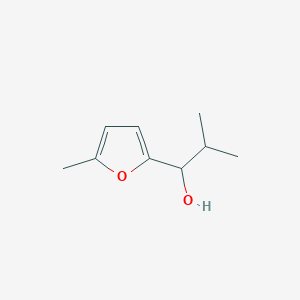

1-(5-Methyl-2-furyl)-2-methyl-1-propanol is a furyl-substituted secondary alcohol with the molecular formula C₉H₁₄O₂. Its structure comprises a 5-methylfuran ring attached to a propanol backbone with a methyl branch at the C2 position. For instance, 1-(5-Methyl-2-furyl)ethanone, a precursor in chalcone synthesis, is used to create antimicrobial pyrimidines via Claisen-Schmidt condensations ().

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-methyl-1-(5-methylfuran-2-yl)propan-1-ol |

InChI |

InChI=1S/C9H14O2/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6,9-10H,1-3H3 |

InChI Key |

FKYNKNIUJFGYFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furyl-Substituted Ketones

a. 1-(5-Methyl-2-furyl)-1-propanone (2-Methyl-5-propionylfuran)

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 138.16 g/mol

- Melting Point : 72°C (at 5 mmHg) ()

- Applications: Intermediate in synthesizing heterocyclic compounds like 2-cyanoimino dihydropyrimidines, which exhibit antimicrobial activity ().

b. 1-(5-Methyl-2-furyl)ethanone (5-Methyl-2-acetylfuran)

- Molecular Formula : C₇H₈O₂

- Molecular Weight : 124.14 g/mol

- Applications : Key precursor for synthesizing furyl-based chalcones and pyrimidines ().

Key Difference: The ketone group in 1-(5-Methyl-2-furyl)ethanone enables condensation reactions with aldehydes, unlike the alcohol group in the target compound, which may limit its reactivity in similar pathways.

Alcohol Derivatives with Heterocyclic Substituents

a. 2-Methyl-1-propanol (Isobutyl Alcohol)

- Molecular Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol

- Boiling Point : 108°C ()

- Applications : Solvent for organic synthesis ().

b. 1-(2-Thienyl)-1-propanone

Bioactive Propanol Derivatives

a. Chloramphenicol Analog: 1-p-Nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1

- Molecular Formula : C₁₁H₁₂Cl₂N₂O₄

- Applications : Antimicrobial agent ().

- Structural Difference : Contains nitro and dichloroacetamido groups instead of a furyl ring.

b. 1-[(2,2-Dimethyl-1,1-dimethylethyl)amino]-2-methyl-1-propanol

- Applications: Intermediate in amine and amino acid synthesis ().

Comparison: The amino substituent in this compound enables nucleophilic reactions, unlike the furyl group in the target alcohol.

Physicochemical Properties

- Solubility : Furyl alcohols are expected to have higher solubility in polar solvents compared to their ketone analogs due to the –OH group.

- Boiling Points: Furyl-substituted compounds generally have higher boiling points than non-aromatic analogs (e.g., 2-methyl-1-propanol boils at 108°C, while 1-(5-Methyl-2-furyl)-1-propanone sublimes at 72°C under reduced pressure).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.